molecular formula C24H23N5O2S3 B11646053 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11646053
M. Wt: 509.7 g/mol
InChI Key: JWZYWSCXHSZTLW-UHFFFAOYSA-N
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Description

4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of quinoline, pyrimidine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The key steps include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the dithiolo group: This step involves the reaction of the quinoline derivative with a suitable dithiol reagent under controlled conditions.

    Formation of the pyrimidine moiety: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the sulfonamide group: The final step involves the coupling of the pyrimidine derivative with a sulfonamide reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo group.

    Reduction: Reduction reactions can occur at the quinoline and pyrimidine rings, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydroquinoline, dihydropyrimidine derivatives.

    Substitution products: Various substituted sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound can be used to study the interactions with various biological targets, such as enzymes and receptors.

    Industrial Applications: It may find use in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
  • **4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Uniqueness

The unique combination of quinoline, pyrimidine, and sulfonamide groups in this compound sets it apart from other similar compounds

Properties

Molecular Formula

C24H23N5O2S3

Molecular Weight

509.7 g/mol

IUPAC Name

4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C24H23N5O2S3/c1-14-13-15(2)26-23(25-14)29-34(30,31)17-11-9-16(10-12-17)27-22-20-18-7-5-6-8-19(18)28-24(3,4)21(20)32-33-22/h5-13,28H,1-4H3,(H,25,26,29)

InChI Key

JWZYWSCXHSZTLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C3C4=C(C(NC5=CC=CC=C54)(C)C)SS3)C

Origin of Product

United States

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